FBPase-IN-1

Beschreibung

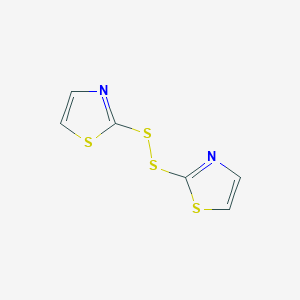

The exact mass of the compound Thiazole, 2,2'-dithiobis- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 617651. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(1,3-thiazol-2-yldisulfanyl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2S4/c1-3-9-5(7-1)11-12-6-8-2-4-10-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZIWZDMEFARRSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)SSC2=NC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80326831 | |

| Record name | Thiazole, 2,2'-dithiobis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80326831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20362-54-3 | |

| Record name | 2,2′-Dithiobis[thiazole] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20362-54-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiazole, 2,2'-dithiobis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80326831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

FBPase-IN-1: A Deep Dive into its Mechanism of Action for the Advancement of Therapeutic Strategies

For Researchers, Scientists, and Drug Development Professionals

Fructose-1,6-bisphosphatase (FBPase), a key regulatory enzyme in the gluconeogenesis pathway, has emerged as a significant therapeutic target for type 2 diabetes and other metabolic disorders. Its inhibition offers a promising strategy to control excessive hepatic glucose production. This technical guide provides a comprehensive overview of the mechanism of action of FBPase-IN-1, a potent inhibitor of FBPase, with a focus on its quantitative data, the experimental protocols used for its characterization, and the underlying signaling pathways.

Core Mechanism of Action: Covalent Modification of a Novel Allosteric Site

This compound exerts its inhibitory effect through a unique mechanism involving the covalent modification of a specific residue on the FBPase enzyme. Research has identified cysteine residue 128 (C128) as a novel allosteric site on FBPase.[1][2][3] this compound covalently binds to this C128 site, leading to a conformational change in the enzyme that ultimately inhibits its catalytic activity.[1] This allosteric regulation is transmitted through the N125-S124-S123 pathway, affecting the enzyme's active site and reducing its ability to hydrolyze its substrate, fructose-1,6-bisphosphate.[1]

Quantitative Inhibitory Profile

The potency of this compound and other related inhibitors has been quantified through various biochemical and cellular assays. The following table summarizes the key quantitative data available for FBPase inhibitors.

| Inhibitor | Parameter | Value | Assay Type | Reference |

| This compound | IC50 | 0.22 µM | Biochemical FBPase Activity Assay | |

| FBPase-1 inhibitor-1 | IC50 | 3.4 µM | Biochemical FBPase Activity Assay | |

| FBPase-1 inhibitor-1 | Ki | 1.1 µM | Kinetic Analysis of FBPase Activity | |

| FBPase-1 inhibitor-1 | IC50 | 6.6 µM | Cellular Glucose Production Assay (Rat Hepatoma Cells) |

Signaling Pathway and Inhibition Mechanism

The following diagram illustrates the central role of FBPase in the gluconeogenesis pathway and the mechanism of its inhibition by this compound.

Caption: FBPase catalyzes a key step in gluconeogenesis, opposing glycolysis. This compound covalently modifies the C128 allosteric site, inhibiting FBPase activity.

Experimental Protocols

The characterization of this compound relies on robust biochemical and cell-based assays. Below are detailed methodologies for these key experiments.

Spectrophotometric Coupled-Enzyme Assay for FBPase Activity

This assay measures the enzymatic activity of FBPase by coupling the production of its product, fructose-6-phosphate, to a detectable change in absorbance.

Principle: FBPase hydrolyzes fructose-1,6-bisphosphate (F1,6BP) to fructose-6-phosphate (F6P) and inorganic phosphate. The F6P is then isomerized to glucose-6-phosphate (G6P) by phosphoglucose isomerase (PGI). Subsequently, glucose-6-phosphate dehydrogenase (G6PDH) oxidizes G6P, leading to the reduction of NADP+ to NADPH. The increase in NADPH concentration is monitored spectrophotometrically at 340 nm.

Reagents and Materials:

-

Tris-HCl buffer (pH 7.5)

-

MgCl2

-

Fructose-1,6-bisphosphate (F1,6BP)

-

Phosphoglucose isomerase (PGI)

-

Glucose-6-phosphate dehydrogenase (G6PDH)

-

NADP+

-

Purified FBPase enzyme

-

This compound or other test compounds

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, NADP+, PGI, and G6PDH in a 96-well plate.

-

Add the test compound (this compound) at various concentrations to the appropriate wells. Include a vehicle control (e.g., DMSO).

-

Initiate the reaction by adding the FBPase enzyme to all wells.

-

Immediately after adding the enzyme, add the substrate, fructose-1,6-bisphosphate, to all wells to start the reaction.

-

Measure the absorbance at 340 nm kinetically over a period of 15-30 minutes at a constant temperature (e.g., 37°C).

-

Calculate the rate of NADPH production from the linear portion of the absorbance curve.

-

Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Cellular Glucose Production Assay in Rat Hepatoma (H4IIE) Cells

This cell-based assay assesses the ability of FBPase inhibitors to block gluconeogenesis in a relevant cellular context.[4][5]

Principle: H4IIE rat hepatoma cells are capable of producing glucose via gluconeogenesis when provided with appropriate precursors, such as lactate and pyruvate. The amount of glucose released into the culture medium is measured to determine the rate of gluconeogenesis. FBPase inhibitors are expected to decrease glucose production in these cells.

Reagents and Materials:

-

H4IIE cells

-

Cell culture medium (e.g., DMEM)

-

Fetal bovine serum (FBS)

-

Glucose-free DMEM

-

Lactate and Pyruvate solution

-

This compound or other test compounds

-

Glucose assay kit (e.g., glucose oxidase-based)

-

96-well cell culture plates

-

Plate reader for glucose measurement

Procedure:

-

Seed H4IIE cells in a 96-well plate and grow to confluence.

-

Wash the cells with phosphate-buffered saline (PBS) and then starve them in serum-free, glucose-free DMEM for a specified period (e.g., 2-4 hours) to deplete intracellular glucose.

-

After the starvation period, replace the medium with fresh glucose-free DMEM containing the gluconeogenic substrates (lactate and pyruvate).

-

Add the test compound (this compound) at various concentrations to the appropriate wells. Include a vehicle control.

-

Incubate the cells for a defined period (e.g., 3-6 hours) to allow for glucose production.

-

After the incubation, collect the culture medium from each well.

-

Measure the glucose concentration in the collected medium using a glucose assay kit according to the manufacturer's instructions.

-

Determine the percent inhibition of glucose production for each concentration of the test compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value in a cellular context.

Experimental Workflow Visualization

The following diagram outlines the typical workflow for evaluating the efficacy of an FBPase inhibitor like this compound.

Caption: A typical workflow for evaluating FBPase inhibitors involves both biochemical and cell-based assays to determine potency and cellular efficacy.

Conclusion

This compound represents a promising class of FBPase inhibitors with a distinct mechanism of action involving the covalent modification of a novel allosteric site. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals working on novel therapeutics for metabolic diseases. Further investigation into the structure-activity relationships and in vivo efficacy of this compound and related compounds will be crucial for their translation into clinical candidates.

References

- 1. Discovery of novel allosteric site and covalent inhibitors of FBPase with potent hypoglycemic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of the New Covalent Allosteric Binding Site of Fructose-1,6-bisphosphatase with Disulfiram Derivatives toward Glucose Reduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Item - Identification of the New Covalent Allosteric Binding Site of Fructose-1,6-bisphosphatase with Disulfiram Derivatives toward Glucose Reduction - American Chemical Society - Figshare [acs.figshare.com]

- 4. A cellular assay for measuring the modulation of glucose production in H4IIE cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Establishment and characterization of a novel method for evaluating gluconeogenesis using hepatic cell lines, H4IIE and HepG2 - PubMed [pubmed.ncbi.nlm.nih.gov]

FBPase-IN-1: A Covalent Inhibitor of Fructose-1,6-bisphosphatase for the Treatment of Type 2 Diabetes

An In-depth Technical Guide for Researchers and Drug Development Professionals

Fructose-1,6-bisphosphatase (FBPase) is a critical rate-limiting enzyme in the gluconeogenesis pathway, the metabolic process responsible for the production of glucose from non-carbohydrate precursors.[1][2] In individuals with type 2 diabetes, elevated rates of gluconeogenesis contribute significantly to hyperglycemia.[3] Consequently, FBPase has emerged as a promising therapeutic target for the development of novel anti-diabetic agents.[1][2] This technical guide provides a comprehensive overview of FBPase-IN-1, a potent and selective covalent inhibitor of FBPase.

This compound was identified through the optimization of disulfide-derived compounds, demonstrating significant potential for the treatment of type 2 diabetes.[1][4] This inhibitor acts by covalently modifying a key allosteric site on the FBPase enzyme, leading to a reduction in its catalytic activity and a subsequent decrease in glucose production. This document details the quantitative data, experimental protocols, and mechanistic insights related to this compound, offering a valuable resource for researchers in the field of metabolic diseases and drug discovery.

Quantitative Data Summary

The inhibitory potency of this compound and related covalent inhibitors targeting FBPase are summarized in the table below. This data facilitates a comparative analysis of their efficacy.

| Compound | Alias | IC50 (μM) | Target Site | Key Findings | Reference |

| This compound | 3a | 0.22 | Cysteine 128 (C128) | Potent FBPase inhibitor with in vivo glucose-lowering efficacy. Covalently modifies the C128 allosteric site. | [1][5][6] |

| FBPase-IN-2 | HS36 | 0.15 | Cysteine 128 (C128) | A potent nitrostyrene-based covalent inhibitor that reduces glucose production in hepatocytes. | [5][7] |

Mechanism of Action: Covalent Inhibition of an Allosteric Site

This compound exerts its inhibitory effect through a covalent interaction with a specific cysteine residue, C128, located at an allosteric site of the FBPase enzyme.[1][5][6] This covalent modification is crucial for its potent inhibitory activity. The binding of this compound to C128 is believed to induce a conformational change that disrupts the normal catalytic function of the enzyme.

The targeted C128 residue is part of a newly identified allosteric pathway involving residues N125, S124, and S123.[1][7] By modifying C128, this compound effectively regulates this pathway, leading to the attenuation of FBPase's catalytic ability.[1][5][6] This allosteric inhibition mechanism offers a high degree of selectivity and potency.

Signaling and Regulatory Pathways

The following diagram illustrates the central role of FBPase in the gluconeogenesis pathway and the inhibitory action of this compound.

Caption: Gluconeogenesis pathway and the inhibitory action of this compound.

The following diagram illustrates the proposed allosteric inhibition mechanism of FBPase by this compound.

Caption: Allosteric inhibition of FBPase by this compound.

Experimental Protocols

Detailed methodologies for the key experiments used to characterize this compound are provided below. These protocols are based on standard biochemical and pharmacological assays.

FBPase Enzymatic Activity Assay (Coupled Spectrophotometric Assay)

This assay is used to determine the in vitro inhibitory activity of compounds against FBPase. The production of fructose-6-phosphate by FBPase is coupled to the reduction of NADP+, which can be monitored spectrophotometrically at 340 nm.[3][8][9]

Materials:

-

Recombinant human FBPase

-

Assay buffer: 50 mM HEPES, pH 7.5, 150 mM KCl, 10 µM EDTA[10]

-

Fructose-1,6-bisphosphate (F1,6BP) substrate

-

Magnesium chloride (MgCl2)

-

Coupling enzymes: Phosphoglucose isomerase and glucose-6-phosphate dehydrogenase

-

NADP+

-

This compound (or other test compounds) dissolved in DMSO

-

96-well microplate

-

Spectrophotometer (plate reader)

Procedure:

-

Prepare a reaction mixture in each well of the 96-well plate containing assay buffer, MgCl2, NADP+, and the coupling enzymes.

-

Add the test compound (this compound) at various concentrations. Include a DMSO control (vehicle) and a positive control (a known FBPase inhibitor).

-

Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the substrate, F1,6BP.

-

Immediately begin monitoring the increase in absorbance at 340 nm at regular intervals for a set period (e.g., 15-30 minutes) using a microplate reader.

-

Calculate the initial reaction rates (V0) from the linear portion of the absorbance versus time curve.

-

Determine the percent inhibition for each concentration of the test compound relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Mass Spectrometry for Covalent Modification Analysis

This experiment confirms the covalent binding of this compound to the FBPase enzyme and identifies the specific amino acid residue modified.

Materials:

-

Recombinant human FBPase

-

This compound

-

Incubation buffer (e.g., PBS or HEPES buffer)

-

Trypsin (for proteolytic digestion)

-

Dithiothreitol (DTT) and iodoacetamide (IAM) for reduction and alkylation

-

Liquid chromatography-mass spectrometry (LC-MS/MS) system

Procedure:

-

Incubate recombinant FBPase with an excess of this compound for a sufficient time to allow for covalent modification. Include a control sample of FBPase incubated with DMSO.

-

Remove the excess, unbound inhibitor by dialysis or using a desalting column.

-

Denature the protein, reduce the disulfide bonds with DTT, and alkylate the free cysteine residues with IAM.

-

Digest the protein into smaller peptides using trypsin.

-

Analyze the resulting peptide mixture by LC-MS/MS.

-

Compare the peptide maps of the this compound-treated sample and the control sample.

-

Identify the peptide containing the C128 residue and look for a mass shift corresponding to the adduction of this compound.

-

Use MS/MS fragmentation to confirm the exact site of modification on the peptide.

In Vivo Glucose Production Assay in Primary Hepatocytes

This cell-based assay evaluates the ability of this compound to inhibit gluconeogenesis in a more physiologically relevant system.

Materials:

-

Primary mouse hepatocytes

-

Gluconeogenesis-promoting medium (e.g., glucose-free DMEM supplemented with lactate and pyruvate)

-

This compound

-

Glucose assay kit

Procedure:

-

Isolate primary hepatocytes from mice.

-

Plate the hepatocytes and allow them to adhere.

-

Wash the cells and replace the medium with the gluconeogenesis-promoting medium.

-

Treat the cells with various concentrations of this compound or vehicle (DMSO).

-

Incubate the cells for a defined period (e.g., 3-6 hours).

-

Collect the cell culture supernatant.

-

Measure the glucose concentration in the supernatant using a glucose assay kit.

-

Determine the percent inhibition of glucose production for each concentration of this compound relative to the vehicle control.

Experimental Workflow

The following diagram provides a high-level overview of the experimental workflow for the discovery and characterization of this compound.

Caption: Experimental workflow for this compound.

Conclusion

This compound represents a significant advancement in the development of covalent inhibitors for FBPase. Its potent inhibitory activity, driven by the covalent modification of a key allosteric site, underscores the potential of this compound as a therapeutic candidate for type 2 diabetes. The detailed experimental protocols and mechanistic insights provided in this guide offer a solid foundation for further research and development in this area. Future studies should focus on optimizing the pharmacokinetic and pharmacodynamic properties of this compound to advance its potential as a clinical candidate.

References

- 1. Development of disulfide-derived fructose-1,6-bisphosphatase (FBPase) covalent inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fructose 1,6-bisphosphatase: getting the message across - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Biological evaluation and SAR analysis of novel covalent inhibitors against fructose-1,6-bisphosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fructose-1,6-Bisphosphatase Overexpression in Pancreatic β-Cells Results in Reduced Insulin Secretion: A New Mechanism for Fat-Induced Impairment of β-Cell Function - PMC [pmc.ncbi.nlm.nih.gov]

- 9. diabetesjournals.org [diabetesjournals.org]

- 10. Central Cavity of Fructose-1,6-bisphosphatase and the Evolution of AMP/Fructose 2,6-bisphosphate Synergism in Eukaryotic Organisms - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Allosteric Landscape of Fructose-1,6-Bisphosphatase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fructose-1,6-bisphosphatase (FBPase) is a critical regulatory enzyme in gluconeogenesis, catalyzing the hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate and inorganic phosphate. Its activity is tightly controlled by allosteric regulation, making it a key target for therapeutic intervention in metabolic diseases such as type 2 diabetes. While specific data for a compound designated "FBPase-IN-1" is not publicly available, this technical guide provides an in-depth overview of the allosteric binding sites of FBPase, focusing on well-characterized inhibitors. This document will serve as a comprehensive resource, detailing quantitative binding data, experimental protocols, and the associated signaling pathways.

Allosteric Regulation of FBPase

FBPase is a tetrameric enzyme that exists in at least two conformational states: an active R-state and an inactive T-state.[1] The transition between these states is governed by the binding of allosteric effectors. The primary and most studied allosteric inhibitor of mammalian FBPase is adenosine monophosphate (AMP), which binds to a site distinct from the active site.[2][3] Binding of AMP stabilizes the T-state, leading to a significant reduction in enzymatic activity.[2] This allosteric regulation is a crucial mechanism for maintaining energy homeostasis, as high levels of AMP signal a low energy state, thereby inhibiting the energy-consuming process of gluconeogenesis.

Another important allosteric regulator is fructose-2,6-bisphosphate, which acts as a potent competitive inhibitor and also enhances the inhibitory effect of AMP.[3][4] Furthermore, researchers have identified novel allosteric sites that can be targeted by synthetic small molecules, opening new avenues for drug discovery.[1][5]

Quantitative Data on FBPase Allosteric Inhibitors

The following table summarizes the inhibitory activities of various allosteric inhibitors of FBPase. This data is compiled from multiple studies and provides a comparative view of their potencies.

| Inhibitor | Enzyme Source | Assay Type | IC50 | Ki | Reference |

| AMP | Pig Kidney FBPase | Coupled-enzyme assay | 11.8 µM | - | [6] |

| ADP | Pig Kidney FBPase | Coupled-enzyme assay | 8.3 µM | - | [6] |

| (+)-usnic acid | Human Liver FBPase | Spectrophotometric assay | 0.37 mM | - | [7] |

| (+)-usnic acid | Pig Kidney FBPase | Spectrophotometric assay | 0.93 mM | - | [7] |

| Compound 15 | Human Liver FBPase | Spectrophotometric assay | Comparable to AMP | - | [7] |

| Compound 16 | Human Liver FBPase | Spectrophotometric assay | Comparable to AMP | - | [7] |

| MB05032 | Human Liver FBPase | - | 16 nM (EC50) | - | [8] |

| Disulfiram derivatives | Human FBPase | - | Potent inhibition | - | [5] |

Note: IC50 is the concentration of an inhibitor that causes 50% inhibition of the enzyme activity. Ki is the inhibition constant, representing the dissociation constant of the enzyme-inhibitor complex.[9] EC50 refers to the concentration of a drug that gives a half-maximal response.

Signaling Pathway of FBPase Regulation

FBPase is a central node in the regulation of glucose metabolism, integrating signals related to the cell's energy status. The following diagram illustrates the key signaling inputs that allosterically regulate FBPase activity.

Experimental Protocols

Characterizing the binding and inhibitory activity of allosteric modulators of FBPase involves a variety of biochemical and biophysical assays. Below are detailed methodologies for key experiments.

FBPase Activity Assay (Coupled-Enzyme Spectrophotometric Assay)

This is a common method to measure the enzymatic activity of FBPase and determine the IC50 of inhibitors.

Principle: The product of the FBPase reaction, fructose-6-phosphate, is converted to glucose-6-phosphate by phosphoglucose isomerase. Subsequently, glucose-6-phosphate is oxidized by glucose-6-phosphate dehydrogenase, which reduces NADP+ to NADPH. The increase in NADPH concentration is monitored by the change in absorbance at 340 nm.[7][8]

Materials:

-

Purified FBPase enzyme

-

Assay Buffer: 0.2 M Tris, 4 mM MgCl2, 4 mM (NH4)2SO4, 0.1 mM EDTA, pH 7.5[8]

-

Substrate: Fructose-1,6-bisphosphate (FBP)

-

Coupling enzymes: Phosphoglucose isomerase and Glucose-6-phosphate dehydrogenase

-

Cofactor: NADP+

-

Test inhibitor compound

Procedure:

-

Prepare a reaction mixture in a cuvette containing the assay buffer, NADP+, phosphoglucose isomerase, and glucose-6-phosphate dehydrogenase.

-

Add the desired concentration of the inhibitor and the purified FBPase enzyme to the mixture.

-

Equilibrate the reaction mixture at a constant temperature (e.g., 30°C).

-

Initiate the reaction by adding the substrate, FBP.

-

Monitor the increase in absorbance at 340 nm over time using a spectrophotometer.

-

The rate of reaction is proportional to the rate of change in absorbance.

-

To determine the IC50 value, perform the assay with a range of inhibitor concentrations and plot the percentage of inhibition against the inhibitor concentration.

Fluorescence-Based Competition Binding Assay

This assay is used to confirm that an inhibitor binds to the allosteric site by competing with a fluorescently labeled ligand known to bind to that site.

Principle: A fluorescent analog of AMP, such as 2',3'-O-(2,4,6-trinitrophenyl)adenosine 5'-monophosphate (TNP-AMP), exhibits increased fluorescence upon binding to the allosteric site of FBPase. An unlabeled inhibitor that competes for the same binding site will displace TNP-AMP, leading to a decrease in fluorescence.[7]

Materials:

-

Purified FBPase enzyme

-

Assay Buffer: 50 mM Tris-acetate buffer, pH 7.5

-

Fluorescent ligand: TNP-AMP

-

Substrate: Fructose-1,6-bisphosphate (optional, can modulate binding)

-

Test inhibitor compound

Procedure:

-

In a fluorometer cuvette, mix the purified FBPase enzyme with the assay buffer.

-

Add TNP-AMP to the solution and measure the baseline fluorescence.

-

Sequentially add increasing concentrations of the test inhibitor.

-

After each addition, allow the system to equilibrate and measure the fluorescence intensity.

-

A decrease in fluorescence indicates that the inhibitor is competing with TNP-AMP for binding to the allosteric site.

Experimental Workflow for Allosteric Inhibitor Characterization

The following diagram outlines a typical workflow for the identification and characterization of a novel allosteric inhibitor of FBPase.

Conclusion

The allosteric regulation of FBPase presents a compelling opportunity for the development of novel therapeutics for metabolic diseases. Understanding the intricacies of the allosteric binding sites, the quantitative aspects of inhibitor binding, and the appropriate experimental methodologies is paramount for successful drug discovery efforts in this area. This guide provides a foundational framework for researchers and scientists to navigate the complexities of FBPase allosteric inhibition and to advance the development of next-generation modulators of this key metabolic enzyme.

References

- 1. researchgate.net [researchgate.net]

- 2. Structure of inhibited fructose-1,6-bisphosphatase from Escherichia coli: distinct allosteric inhibition sites for AMP and glucose 6-phosphate and the characterization of a gluconeogenic switch - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fructose 1,6-bisphosphatase - Wikipedia [en.wikipedia.org]

- 4. Fructose 1,6-bisphosphatase: getting the message across - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of the New Covalent Allosteric Binding Site of Fructose-1,6-bisphosphatase with Disulfiram Derivatives toward Glucose Reduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Designing Inhibitors Against Fructose 1,6-bisphosphatase: Exploring Natural Products for Novel Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A library of novel allosteric inhibitors against Fructose 1,6-bisphosphatase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

Technical Whitepaper: The Discovery and Synthesis of Potent Fructose-1,6-bisphosphatase (FBPase) Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial searches for a specific compound designated "FBPase-IN-1" did not yield any publicly available information. Therefore, this guide will focus on the discovery, synthesis, and characterization of well-documented and potent FBPase inhibitors, using MB05032 as a primary example to illustrate the core principles and methodologies in this area of research.

Introduction: Fructose-1,6-bisphosphatase as a Therapeutic Target

Fructose-1,6-bisphosphatase (FBPase) is a critical rate-limiting enzyme in the gluconeogenesis pathway, responsible for the hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate and inorganic phosphate.[1] In type 2 diabetes mellitus (T2DM), excessive hepatic glucose production is a key contributor to hyperglycemia.[2][3] By inhibiting FBPase, it is possible to decrease gluconeogenesis without directly affecting other crucial metabolic pathways like glycolysis or glycogenolysis.[4] This makes FBPase an attractive and strategic target for the development of novel anti-diabetic agents.[2][5][6] The natural allosteric inhibitor of FBPase is adenosine monophosphate (AMP), and many synthetic inhibitors are designed to mimic its action at the allosteric binding site.[4][7]

Discovery of FBPase Inhibitors: A Structure-Based Approach

The discovery of potent and selective FBPase inhibitors has often relied on structure-based drug design, frequently using the natural inhibitor AMP as a starting point.

2.1. From AMP Mimics to Novel Scaffolds

Early efforts focused on creating AMP mimetics. A notable success in this area was the discovery of MB05032, a potent inhibitor that bears little structural resemblance to AMP but effectively mimics its function.[4] The development process involved:

-

Initial Lead Identification: Synthesis of adenosine analogues with a phosphonic acid group led to an initial series of inhibitors with moderate potency.[4]

-

Structure-Guided Optimization: X-ray crystallography revealed that the ribose group of the initial leads had limited strong interactions with the FBPase enzyme. This insight prompted the replacement of the ribose with arylalkyl and alkyl groups to better occupy a hydrophobic pocket in the binding site, leading to a significant increase in potency.[4]

-

Scaffold Hopping: Further redesign of the heterocyclic nucleus from purine and benzimidazole structures led to the discovery of a phosphonic acid-containing thiazole scaffold, which forms the core of MB05032.[6]

2.2. High-Throughput and Virtual Screening

Other discovery strategies have included high-throughput screening (HTS) and virtual high-throughput screening (vHTS) to identify novel, non-nucleotide inhibitor scaffolds.[7][8] These approaches have led to the identification of diverse chemical classes, such as anilinoquinazolines and benzoxazole-2-benzene-sulfonamides, which have been found to bind to novel allosteric sites on the FBPase enzyme.[7][9]

Below is a generalized workflow for the discovery of FBPase inhibitors.

Synthesis of FBPase Inhibitors

The synthesis of FBPase inhibitors varies depending on the chemical scaffold. For the thiazole-based inhibitors like MB05032, a common synthetic route involves the condensation of α-bromo-ketones with thioureas.[8] For other classes, such as indole derivatives, multi-step synthetic pathways are employed to build the core structure and introduce various substituents to explore structure-activity relationships (SAR).[5] The development of covalent inhibitors, which form a permanent bond with the enzyme, has also been explored, for example, by designing disulfide-derived compounds that target specific cysteine residues like Cys128.[10]

Quantitative Data and Structure-Activity Relationship (SAR)

The potency of FBPase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their equilibrium inhibition constant (Ki). Below are tables summarizing the inhibitory activities of representative FBPase inhibitors.

Table 1: Potency of MB05032 and Reference Compounds against FBPase

| Compound | Target Enzyme | IC50 (nM) | Reference(s) |

| MB05032 | Human Liver FBPase | 16 | [4][11] |

| MB05032 | Human Muscle FBPase | 29 | [12] |

| MB05032 | Rat Liver FBPase | 61 | [4][12] |

| AMP | Human Liver FBPase | 1,000 | [4] |

| ZMP | Human Liver FBPase | 12,000 | [4] |

Table 2: Inhibitory Activity of Various FBPase Inhibitor Scaffolds

| Compound Class | Example Compound | Target Enzyme | IC50 (µM) | Reference(s) |

| Tricyclic | Compound 8l | Human FBPase | 0.013 | [13] |

| Indole Derivative | Compound 22g | Human FBPase | Submicromolar | [5] |

| Thiazole Derivative | Compound 4c | Pig Kidney FBPase | 6 | [8] |

| Nitrostyrene (Covalent) | Compound HS36 | FBPase | 0.15 | [14] |

| Achyrofuran Analog | Compound 15 | Human Liver FBPase | 8.1 | [7] |

SAR studies have revealed key structural features for potent FBPase inhibition. For indole-based inhibitors, an H-bond acceptor at the 7-position and an alkyl group at the 5-position of the indole ring were found to be beneficial.[5] For covalent inhibitors, specific substituents on the benzene ring were shown to dramatically increase potency.[14]

Signaling Pathway and Mechanism of Action

FBPase inhibitors act on the gluconeogenesis pathway. By blocking the conversion of fructose-1,6-bisphosphate to fructose-6-phosphate, they reduce the overall output of glucose from the liver.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery of fructose-1,6-bisphosphatase inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pnas.org [pnas.org]

- 5. Discovery of Novel Indole Derivatives as Fructose-1,6-bisphosphatase Inhibitors and X-ray Cocrystal Structures Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. books.rsc.org [books.rsc.org]

- 7. Designing Inhibitors Against Fructose 1,6-bisphosphatase: Exploring Natural Products for Novel Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A library of novel allosteric inhibitors against Fructose 1,6-bisphosphatase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Development of disulfide-derived fructose-1,6-bisphosphatase (FBPase) covalent inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. diabetesjournals.org [diabetesjournals.org]

- 12. MB 05032 | Other Transferases | Tocris Bioscience [tocris.com]

- 13. Synthesis, SAR, and X-ray structure of tricyclic compounds as potent FBPase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Biological evaluation and SAR analysis of novel covalent inhibitors against fructose-1,6-bisphosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

FBPase-IN-1: A Covalent Inhibitor of Fructose-1,6-Bisphosphatase for Potential Therapeutic Applications in Type 2 Diabetes

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Fructose-1,6-bisphosphatase (FBPase) is a critical rate-limiting enzyme in the gluconeogenesis pathway, making it a key therapeutic target for managing type 2 diabetes. FBPase-IN-1 has emerged as a potent and irreversible covalent inhibitor of FBPase, demonstrating significant glucose-lowering effects in preclinical studies. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental protocols related to this compound, intended to support further research and development in this area.

Chemical Structure and Properties

This compound is a small molecule inhibitor with the following chemical characteristics:

| Property | Value | Reference |

| Molecular Formula | C₆H₄N₂S₄ | [1][2] |

| Molecular Weight | 232.37 g/mol | [1][2] |

| CAS Number | 20362-54-3 | [2] |

| SMILES | C1(SSC2=NC=CS2)=NC=CS1 | [2] |

| Appearance | Crystalline solid | [3] |

| Solubility | DMSO: ≥ 50 mg/mL (215.17 mM) | [1][2] |

| In vivo formulation (10% DMSO, 40% PEG300, 5% Tween-80, 45% saline): ≥ 2.5 mg/mL (10.76 mM) | [1][2] | |

| In vivo formulation (10% DMSO, 90% corn oil): ≥ 2.5 mg/mL (10.76 mM) | [1][2] |

Mechanism of Action

This compound acts as a potent, irreversible covalent inhibitor of FBPase.[1][2] Its mechanism of action involves the modification of a specific cysteine residue, C128, located at an important allosteric site on the FBPase enzyme.[2][4] This covalent modification regulates the N125-S124-S123 allosteric pathway, ultimately impacting the enzyme's catalytic activity and inhibiting the gluconeogenesis process.[1][2] By inhibiting FBPase, this compound effectively reduces the production of glucose in the liver, leading to a decrease in blood glucose levels.[1][2]

Figure 1: Signaling pathway of this compound inhibition.

Quantitative Biological Data

| Parameter | Value | Conditions | Reference |

| IC50 (FBPase Inhibition) | 0.22 µM | In vitro enzyme assay | [1][2] |

| IC50 (Time-dependent) | Decreases from 0.28 to 0.09 µM | 0-45 minutes incubation | [1][2] |

| IC50 (Cytotoxicity) | 75.08 µM | 48 hours incubation | [1][2] |

| In Vivo Efficacy | 54% reduction in blood glucose | 25 mg/kg, IP in 12 h-fasted ICR mice | [1][2] |

Experimental Protocols

FBPase Activity Assay (Spectrophotometric)

This protocol is adapted from a coupled-enzyme assay used to measure FBPase activity.[5][6]

Materials:

-

Tris-HCl buffer (50 mM, pH 7.2)

-

MgCl₂ (5 mM)

-

EDTA (5 µM)

-

Fructose-1,6-bisphosphate (0.1 mM)

-

This compound (various concentrations)

-

Cytosolic supernatant from liver tissue (as a source of FBPase)

-

Malachite green color reagent

-

Ammonium molybdate (7.5%)

-

TWEEN 20 (0.17%)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare the color reagent by mixing 0.12% malachite green in 5 volumes of water and 1 volume of H₂SO₄. On the day of the assay, mix 1 volume of 7.5% ammonium molybdate with 4 volumes of the color reagent, then add 0.17% TWEEN 20.[6]

-

Prepare the reaction mixture by adding buffer, fructose-1,6-bisphosphate, and the desired concentrations of this compound to the wells of a 96-well plate.[6]

-

Initiate the reaction by adding the cytosolic supernatant (diluted 1:10) to each well.[6]

-

Incubate the plate for 15 minutes at 20°C.[6]

-

Stop the reaction by adding the color reagent and incubate for an additional 10 minutes at 20°C.[6]

-

Measure the absorbance at 630 nm using a spectrophotometer.[6]

-

Calculate the percent inhibition of FBPase activity for each concentration of this compound.

Figure 2: Workflow for FBPase activity assay.

In Vivo Glucose Measurement in Mice

This protocol describes a typical procedure for assessing the in vivo efficacy of this compound in a mouse model.[1][2][7]

Materials:

-

ICR mice (male, 6-7 weeks old)

-

This compound

-

Vehicle (e.g., 10% DMSO, 90% corn oil)

-

Glucometer and test strips

-

Syringes and needles for intraperitoneal (IP) injection

Procedure:

-

Prepare the this compound solution in the chosen vehicle.[1][2]

-

Record the baseline blood glucose levels of each mouse from the tail vein using a glucometer.[7]

-

Administer this compound (e.g., 25 mg/kg) or vehicle via intraperitoneal injection.[1][2]

-

Measure blood glucose levels at various time points post-injection (e.g., 1, 2, 4 hours).[1][2]

-

Calculate the percentage reduction in blood glucose levels compared to the baseline and the vehicle-treated group.

Figure 3: Workflow for in vivo glucose measurement.

Cell Viability (Cytotoxicity) Assay

This protocol outlines a general procedure for assessing the cytotoxicity of this compound using a commercially available WST-8 based assay.

Materials:

-

Human cell line (e.g., HepG2)

-

Cell culture medium and supplements

-

This compound

-

WST-8 cell counting kit

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 1.5625-200 µM) and a vehicle control.[2]

-

Incubate the plate for the desired time period (e.g., 48 hours).[2]

-

Add 10 µL of the WST-8 reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Conclusion

This compound represents a promising lead compound for the development of novel therapeutics for type 2 diabetes. Its covalent mechanism of action and potent inhibition of FBPase provide a strong rationale for its glucose-lowering effects. The data and protocols presented in this guide are intended to facilitate further investigation into the pharmacological properties and therapeutic potential of this compound and related compounds. Further research is warranted to fully elucidate its safety and efficacy profile in more advanced preclinical and clinical settings.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Development of disulfide-derived fructose-1,6-bisphosphatase (FBPase) covalent inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fructose-1,6-Bisphosphatase Overexpression in Pancreatic β-Cells Results in Reduced Insulin Secretion: A New Mechanism for Fat-Induced Impairment of β-Cell Function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4.10. Fructose 1,6-bisphosphatase Inhibition Assay [bio-protocol.org]

- 7. Protocol for in vivo and ex vivo assessment of hyperglycemia and islet function in diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]

FBPase-IN-1 Target Validation in Gluconeogenesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fructose-1,6-bisphosphatase (FBPase) is a pivotal rate-limiting enzyme in the gluconeogenesis pathway, catalyzing the hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate.[1][2] Its inhibition is a promising therapeutic strategy for type 2 diabetes, as excessive hepatic glucose production is a hallmark of the disease.[3][4] FBPase-IN-1 has been identified as a potent, allosteric inhibitor of FBPase, demonstrating potential for the development of novel anti-diabetic agents.[5][6] This technical guide provides a comprehensive overview of the target validation for this compound, including quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Quantitative Data for FBPase Inhibitors

A comparative analysis of this compound with other known inhibitors is essential for evaluating its potency and potential. The following table summarizes key quantitative data.

| Inhibitor | Type | Target Species | IC50 | Ki | Notes |

| This compound | Allosteric | Not Specified | 0.22 µM[5][6] | Not Reported | Reportedly modifies the C128 site, regulating an allosteric pathway.[5][6] |

| FBPase-IN-2 (HS36) | Covalent | Not Specified | 0.15 µM[5] | Not Reported | A covalent inhibitor that reduces glucose production in hepatocytes.[5] |

| FBPase-IN-3 | Allosteric | Not Specified | 2.08 µM[5][7] | Not Reported | Exhibits potent inhibition of gluconeogenesis.[5][7] |

| FBPase-IN-4 | Allosteric | Not Specified | Not Reported | 1.78 µM[5] | A potent FBPase inhibitor.[5] |

| MB05032 | Allosteric (AMP mimic) | Human | 16 nM[5][6] | Not Reported | A potent inhibitor of gluconeogenesis that targets the AMP binding site.[5][6] |

| FBPase-1 inhibitor-1 | Allosteric | Human | 3.4 µM[1][8] | 1.1 µM[8] | A benzoxazolo-sulfonamide compound that competes at the AMP allosteric binding site.[8] |

| AMP (natural inhibitor) | Allosteric | Pig Kidney | 1.3 µM[9] | Not Reported | The natural allosteric inhibitor of FBPase.[9] |

| AMP (natural inhibitor) | Allosteric | Human Liver | 9.7 µM[9] | Not Reported | The natural allosteric inhibitor of FBPase.[9] |

Experimental Protocols

The following are detailed protocols for the key experiments required to validate the targeting of FBPase by this compound in the context of gluconeogenesis.

FBPase Enzyme Inhibition Assay (Coupled-Enzyme Assay)

This assay is fundamental for determining the in vitro potency of this compound.

Principle: The product of the FBPase reaction, fructose-6-phosphate, is enzymatically converted in a two-step reaction that results in the reduction of NADP+ to NADPH. The rate of NADPH formation, monitored at 340 nm, is proportional to FBPase activity.

Materials:

-

Purified FBPase

-

Fructose-1,6-bisphosphate (substrate)

-

Phosphoglucose isomerase and Glucose-6-phosphate dehydrogenase (coupling enzymes)

-

NADP+

-

Assay Buffer: 0.2 M Tris-acetate, 4 mM MgCl₂, 4 mM (NH₄)₂SO₄, 0.1 mM EDTA, pH 7.5[3]

-

This compound

-

96-well UV-transparent plate

-

Plate reader capable of reading absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing assay buffer, the coupling enzymes, and NADP+.

-

Add varying concentrations of this compound to the wells of the microplate. Include a vehicle control (e.g., DMSO).

-

Add purified FBPase to each well and incubate for 10-15 minutes at 30°C to allow for inhibitor binding.

-

Initiate the reaction by adding fructose-1,6-bisphosphate.

-

Immediately begin monitoring the increase in absorbance at 340 nm every minute for 15-30 minutes.

-

Calculate the initial velocity of the reaction for each inhibitor concentration.

-

Plot the initial velocities against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Gluconeogenesis Assay in Primary Hepatocytes

This assay assesses the ability of this compound to inhibit glucose production in a more physiologically relevant system.

Principle: Primary hepatocytes are cultured in the presence of gluconeogenic precursors (lactate and pyruvate). The amount of glucose secreted into the culture medium is measured to quantify the rate of gluconeogenesis.

Materials:

-

Freshly isolated primary mouse or human hepatocytes

-

Collagen-coated culture plates

-

Hepatocyte culture medium (e.g., Williams' Medium E)

-

Glucose Production Medium: Glucose-free DMEM supplemented with 20 mM sodium lactate and 2 mM sodium pyruvate.[1]

-

This compound

-

Glucose quantification kit (e.g., glucose oxidase-based)

-

BCA protein assay kit

Procedure:

-

Seed hepatocytes on collagen-coated plates and allow them to attach for 4-6 hours.

-

Wash the cells and replace the medium with fresh culture medium. Culture overnight.

-

The next day, wash the cells with PBS and replace the medium with Glucose Production Medium containing varying concentrations of this compound or vehicle control.

-

Incubate the plates at 37°C in a humidified incubator with 5% CO₂ for 3-6 hours.

-

Collect the culture medium and measure the glucose concentration using a glucose quantification kit.

-

Wash the cells with PBS and lyse them.

-

Determine the total protein concentration in the cell lysates using a BCA protein assay kit.

-

Normalize the glucose production to the total protein concentration for each well.

In Vivo Efficacy Assessment using an Oral Pyruvate Tolerance Test (OPTT)

This in vivo assay evaluates the ability of this compound to suppress hepatic glucose production in an animal model.

Principle: After administration of the inhibitor, a bolus of pyruvate is given to the animals to stimulate gluconeogenesis. Blood glucose levels are monitored over time to assess the extent of glucose production.

Materials:

-

Male ICR or C57BL/6J mice

-

This compound formulated for oral administration

-

Pyruvate solution (e.g., 2 g/kg)

-

Vehicle control

-

Metformin (positive control)

-

Handheld glucometer and test strips

Procedure:

-

Fast the mice overnight (approximately 16 hours) with free access to water.

-

Record the baseline blood glucose level (t=0) from a tail snip.

-

Administer this compound, vehicle, or metformin via oral gavage.

-

After 30 minutes, administer pyruvate via oral gavage.

-

Measure blood glucose levels at 30, 60, 90, and 120 minutes post-pyruvate administration.

-

Plot the blood glucose concentration over time for each treatment group.

-

Calculate the area under the curve (AUC) for the glucose excursion for each animal.

-

Statistically compare the AUC values between the treatment groups to determine the in vivo efficacy of this compound.[7]

Visualizations

Gluconeogenesis Pathway and this compound Inhibition

Caption: The gluconeogenesis pathway highlighting the role of FBPase and its inhibition by this compound.

Experimental Workflow for FBPase Inhibitor Validation

Caption: A typical workflow for the screening and validation of FBPase inhibitors.

Allosteric Inhibition of FBPase by this compound

Caption: Allosteric inhibition of FBPase, showing the shift from the active R-state to the inactive T-state.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Fructose-1,6-bisphosphatase regulates glucose-stimulated insulin secretion of mouse pancreatic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Fructose 1,6-bisphosphatase: getting the message across - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Discovery of FBPase inhibitor with improved activity and good druggability | BioWorld [bioworld.com]

- 8. caymanchem.com [caymanchem.com]

- 9. Designing Inhibitors Against Fructose 1,6-bisphosphatase: Exploring Natural Products for Novel Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

The Role of FBPase-IN-1 in Metabolic Pathway Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fructose-1,6-bisphosphatase (FBPase) is a critical rate-limiting enzyme in the gluconeogenesis pathway, representing a key therapeutic target for metabolic diseases such as type 2 diabetes. Inhibition of FBPase can effectively reduce excessive hepatic glucose production. This technical guide provides an in-depth overview of FBPase-IN-1, a potent covalent inhibitor of FBPase. We will explore its mechanism of action, present quantitative data on its inhibitory effects, detail experimental protocols for its characterization, and visualize the relevant metabolic and signaling pathways.

Introduction to FBPase and Its Role in Gluconeogenesis

Fructose-1,6-bisphosphatase (EC 3.1.3.11) catalyzes the hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate and inorganic phosphate, a key regulatory step in gluconeogenesis.[1][2] This pathway is crucial for maintaining blood glucose levels during periods of fasting. In pathological states like type 2 diabetes, the dysregulation of gluconeogenesis contributes significantly to hyperglycemia.[3][4] FBPase is a homotetrameric enzyme that is allosterically regulated by endogenous molecules such as adenosine monophosphate (AMP) and fructose-2,6-bisphosphate, which signal the energy status of the cell.[5][6] The development of small molecule inhibitors that target FBPase is a promising strategy for the management of type 2 diabetes.[4]

This compound: A Covalent Inhibitor

This compound is a disulfide-derived covalent inhibitor of Fructose-1,6-bisphosphatase.[7] Its mechanism of action involves the covalent modification of a specific cysteine residue, C128, which has been identified as an important allosteric site on the enzyme.[7] This modification leads to the regulation of the N125-S124-S123 allosteric pathway, ultimately attenuating the catalytic activity of FBPase.[7]

Quantitative Data

The inhibitory potency of this compound and other representative FBPase inhibitors is summarized in the table below. This data is essential for comparing the efficacy of different compounds and for guiding further drug development efforts.

| Compound | Target | IC50 | Ki | Mechanism of Action | Reference |

| This compound | FBPase | 0.22 µM | N/A | Covalent modification of C128, allosteric regulation | [7] |

| FBPase-1 inhibitor-1 | FBPase-1 | 3.4 µM | 1.1 µM | Allosteric inhibitor, competes at the AMP binding site | N/A |

| AMP | FBPase | 3.3 ± 0.1 µM | N/A | Natural allosteric inhibitor | [8] |

| MB05032 | FBPase | 0.044 ± 0.012 µM | N/A | Allosteric inhibitor | [8] |

Experimental Protocols

Determination of IC50 for this compound (A Representative Protocol)

The following is a representative protocol for determining the half-maximal inhibitory concentration (IC50) of a covalent inhibitor like this compound, based on established methods for FBPase activity assays and covalent inhibitor characterization.[9][10]

Objective: To determine the concentration of this compound required to inhibit 50% of FBPase activity.

Materials:

-

Human recombinant FBPase

-

This compound

-

Fructose-1,6-bisphosphate (FBP) substrate

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM KCl, 5 mM MgCl2

-

Coupling enzymes: Phosphoglucose isomerase and Glucose-6-phosphate dehydrogenase

-

NADP+

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Enzyme and Inhibitor Preparation:

-

Prepare a stock solution of FBPase in assay buffer.

-

Prepare a serial dilution of this compound in DMSO, followed by a final dilution in assay buffer to the desired concentrations.

-

-

Assay Reaction:

-

In a 96-well plate, add the following to each well:

-

Assay Buffer

-

NADP+ (final concentration, e.g., 0.4 mM)

-

Coupling enzymes (e.g., 1 unit/mL each)

-

Varying concentrations of this compound

-

-

Pre-incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for the covalent modification of the enzyme by the inhibitor.

-

-

Initiation of Reaction and Measurement:

-

Initiate the enzymatic reaction by adding the substrate, Fructose-1,6-bisphosphate (at a concentration near its Km, e.g., 10 µM).

-

Immediately begin monitoring the increase in absorbance at 340 nm at 37°C in kinetic mode for a set period (e.g., 15-30 minutes). The change in absorbance corresponds to the production of NADPH, which is proportional to FBPase activity.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.

-

Plot the percentage of FBPase activity relative to a no-inhibitor control against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[11]

-

Visualizations

Signaling Pathway of FBPase Regulation

The following diagram illustrates the central role of FBPase in gluconeogenesis and its regulation by endogenous allosteric modulators and the synthetic inhibitor this compound.

Figure 1: Allosteric regulation of FBPase in the gluconeogenesis pathway.

Experimental Workflow for FBPase Inhibitor Characterization

This diagram outlines a typical workflow for the discovery and characterization of novel FBPase inhibitors like this compound.

Figure 2: A generalized workflow for the development of FBPase inhibitors.

Conclusion

This compound represents a potent and specific covalent inhibitor of Fructose-1,6-bisphosphatase. Its unique mechanism of action, involving the modification of an allosteric cysteine residue, offers a promising avenue for the development of novel therapeutics for type 2 diabetes. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working in the field of metabolic diseases. Further investigation into the in vivo efficacy and safety profile of this compound and similar compounds is warranted to translate these preclinical findings into clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. New Insights to Regulation of Fructose-1,6-bisphosphatase during Anoxia in Red-Eared Slider, Trachemys scripta elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of fructose-1,6-bisphosphatase inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fructose 1,6-bisphosphatase: getting the message across - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. mdpi.com [mdpi.com]

- 7. Development of disulfide-derived fructose-1,6-bisphosphatase (FBPase) covalent inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of Novel Indole Derivatives as Fructose-1,6-bisphosphatase Inhibitors and X-ray Cocrystal Structures Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Designing Inhibitors Against Fructose 1,6-bisphosphatase: Exploring Natural Products for Novel Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. courses.edx.org [courses.edx.org]

FBPase-IN-1: A Technical Guide for Type 2 Diabetes Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of FBPase-IN-1, a potent inhibitor of Fructose-1,6-bisphosphatase (FBPase), for its application in type 2 diabetes research. This document details the mechanism of action, key experimental data, and relevant protocols to facilitate further investigation into this promising therapeutic target.

Introduction: FBPase as a Target for Type 2 Diabetes

Fructose-1,6-bisphosphatase (FBPase) is a critical rate-limiting enzyme in the gluconeogenesis pathway, responsible for the production of glucose from non-carbohydrate sources in the liver. In individuals with type 2 diabetes, excessive endogenous glucose production (EGP) is a major contributor to hyperglycemia.[1] Inhibition of FBPase presents a direct mechanism to reduce EGP and thereby lower blood glucose levels.[1] Unlike many current anti-diabetic medications that primarily address insulin resistance or secretion, FBPase inhibitors offer a targeted approach to control glucose homeostasis.[1]

This compound: A Potent Allosteric Inhibitor

This compound is a potent, cell-permeable inhibitor of FBPase identified for its potential in type 2 diabetes research.[1][2] It acts as an allosteric inhibitor, binding to a site distinct from the active site to modulate the enzyme's activity.

Mechanism of Action

This compound exerts its inhibitory effect by modifying the Cysteine-128 (C128) residue of the FBPase enzyme. This modification influences the N125-S124-S123 allosteric pathway, ultimately affecting the catalytic activity of the enzyme.[1][2] This allosteric regulation provides a sophisticated mechanism for controlling FBPase activity and, consequently, gluconeogenesis.

Quantitative Data

The following table summarizes the key quantitative data for this compound and other relevant FBPase inhibitors for comparative analysis.

| Inhibitor | IC50 | Ki | Target Site | Notes |

| This compound | 0.22 µM[1][2] | - | Allosteric site (modifies C128)[1][2] | Reduces blood glucose and improves glucose tolerance.[1][2] |

| MB05032 | 16 nM[3] | - | AMP allosteric binding site[3] | Potent gluconeogenesis inhibitor.[3] |

| FBPase-1 inhibitor-1 | 3.4 µM[4][5] | 1.1 µM[5] | AMP allosteric binding site[5] | Benzoxazolo-sulfonamide compound. Blocks glucose production in rat hepatoma cells (IC50 = 6.6 µM).[5] |

| CS-917 (MB06322) | - | - | Prodrug of MB05032[3] | Orally bioavailable. Reduces gluconeogenesis by 70% and EGP by 46% in diabetic rats.[3] |

Signaling Pathways and Experimental Workflows

FBPase in the Gluconeogenesis Pathway

The following diagram illustrates the central role of FBPase in the gluconeogenesis pathway and the inhibitory action of this compound.

References

Preliminary Efficacy of FBPase-IN-1: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary efficacy studies on FBPase-IN-1, a potent and irreversible covalent inhibitor of Fructose-1,6-bisphosphatase (FBPase). The information presented herein is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of FBPase inhibition for conditions such as type 2 diabetes.

Core Quantitative Data

This compound, also identified as compound 3a in the primary literature, has demonstrated significant inhibitory activity against FBPase in a variety of assays. The key quantitative data from these preliminary studies are summarized below for clear comparison.

| Parameter | Value | Assay Conditions | Source |

| FBPase Inhibition (IC50) | 0.22 µM | Enzymatic assay | [1] |

| Time-Dependent FBPase Inhibition (IC50) | 0.28 µM (0 min) to 0.09 µM (45 min) | Time-course enzymatic assay | [1] |

| Cytotoxicity (IC50) | 75.08 µM | Assay performed over 48 hours | [1] |

| In Vivo Efficacy (Blood Glucose Reduction) | 54% reduction | 25 mg/kg, single IP dose in 12-hour fasted ICR mice | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these preliminary findings. The following sections outline the key experimental protocols used in the evaluation of this compound's efficacy.

In Vitro FBPase Inhibition Assay

This assay quantifies the inhibitory effect of this compound on the enzymatic activity of FBPase.

Principle: The enzymatic activity of FBPase is determined by measuring the amount of inorganic phosphate (Pi) released from the substrate, fructose-1,6-bisphosphate. The released Pi is quantified using a malachite green-based colorimetric method.

Materials:

-

Recombinant human FBPase

-

Fructose-1,6-bisphosphate (substrate)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM KCl, 1 mM EDTA, 5 mM MgCl₂)

-

This compound (dissolved in DMSO)

-

Malachite green reagent

-

96-well microplate

-

Plate reader

Procedure:

-

Prepare a solution of recombinant human FBPase in the assay buffer.

-

Add 2 µL of various concentrations of this compound (or DMSO as a vehicle control) to the wells of a 96-well plate.

-

Add 48 µL of the FBPase enzyme solution to each well and incubate for a specified time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding 50 µL of the fructose-1,6-bisphosphate substrate solution to each well.

-

Incubate the reaction mixture at 37°C for 30 minutes.

-

Stop the reaction by adding 100 µL of the malachite green reagent to each well.

-

Allow 15 minutes for color development at room temperature.

-

Measure the absorbance at 620 nm using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.

Cell Viability Assay

This assay assesses the cytotoxic potential of this compound on a cellular level.

Principle: Cell viability is determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of living cells.

Materials:

-

A suitable cell line (e.g., HepG2)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well cell culture plate

-

Incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of approximately 5,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (typically from 1.5625 to 200 µM) for 48 hours. Include a vehicle control (DMSO).

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration and determine the IC50 value.

In Vivo Glucose-Lowering Efficacy Study in Mice

This protocol evaluates the effect of this compound on blood glucose levels in a mouse model.

Principle: The ability of this compound to inhibit gluconeogenesis in vivo is assessed by measuring the reduction in blood glucose levels in fasted mice following administration of the compound.

Materials:

-

Male ICR mice (6-7 weeks old)

-

This compound

-

Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline)

-

Glucometer and test strips

-

Syringes and needles for intraperitoneal (IP) injection

Procedure:

-

Acclimatize the mice for at least one week before the experiment.

-

Fast the mice for 12 hours with free access to water.

-

Record the baseline blood glucose levels (t=0) from the tail vein using a glucometer.

-

Administer a single intraperitoneal (IP) injection of this compound at a dose of 25 mg/kg. A control group should receive the vehicle solution.

-

Measure blood glucose levels at various time points after injection (e.g., 1, 2, and 4 hours).

-

Calculate the percentage reduction in blood glucose levels compared to the baseline and the vehicle-treated group.

Visualizations: Signaling Pathways and Experimental Workflows

Visual diagrams are essential for understanding the complex biological processes and experimental designs involved in the study of this compound.

Figure 1: Mechanism of this compound Covalent Inhibition.

Figure 2: Experimental Workflow for this compound Efficacy Evaluation.

References

FBPase-IN-1: A Covalent Allosteric Inhibitor of Fructose-1,6-Bisphosphatase for the Reduction of Hepatic Glucose Production

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Fructose-1,6-bisphosphatase (FBPase) is a critical rate-limiting enzyme in the gluconeogenesis pathway, representing a key therapeutic target for the management of type 2 diabetes. Inhibition of FBPase can effectively reduce excessive hepatic glucose production, a central feature of this metabolic disorder. This technical guide provides an in-depth overview of FBPase-IN-1, a potent and covalent inhibitor of FBPase. We will detail its mechanism of action, quantitative efficacy, and the experimental protocols utilized for its characterization. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working in the field of metabolic diseases.

Introduction

Hepatic glucose production (HGP) is a fundamental physiological process that is tightly regulated to maintain glucose homeostasis. In individuals with type 2 diabetes, the regulation of HGP is impaired, leading to chronic hyperglycemia. A major contributor to this is an elevated rate of gluconeogenesis, the metabolic pathway that synthesizes glucose from non-carbohydrate precursors. Fructose-1,6-bisphosphatase (FBPase) catalyzes the hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate, a key irreversible step in gluconeogenesis.[1] As such, FBPase has emerged as a promising drug target for the development of novel anti-diabetic agents.[1]

This compound is a disulfide-derived covalent inhibitor of FBPase that has demonstrated significant potential in reducing glucose production.[2] This guide will provide a detailed examination of its biochemical properties and its effects on hepatic glucose metabolism.

Mechanism of Action

This compound acts as a covalent, allosteric inhibitor of FBPase.[2] Its mechanism involves the modification of a specific cysteine residue, C128, which has been identified as a novel allosteric site on the enzyme.[2][3]

The binding of this compound to the C128 site induces a conformational change that is transmitted to the active site through an allosteric pathway involving residues N125, S124, and S123.[2] This allosteric regulation ultimately leads to a reduction in the catalytic activity of FBPase, thereby inhibiting the conversion of fructose-1,6-bisphosphate to fructose-6-phosphate and decreasing the overall rate of gluconeogenesis.

dot

Quantitative Data

The inhibitory potency of this compound has been characterized through in vitro and in vivo studies. The key quantitative data are summarized in the table below.

| Parameter | Value | Species/System | Reference |

| IC50 (FBPase Inhibition) | 0.22 µM | In vitro enzyme assay | [2] |

| Blood Glucose Reduction | 54% | 12-hour fasted ICR mice (25 mg/kg, intraperitoneal injection) | [2] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

In Vitro FBPase Inhibition Assay

This protocol is based on the methodology described in the primary research characterizing this compound (referred to as compound 3a).[2]

Objective: To determine the in vitro inhibitory activity of this compound against FBPase.

Materials:

-

Recombinant human FBPase

-

This compound (Compound 3a)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 1 mM EDTA, 2 mM MgCl2

-

Substrate: Fructose-1,6-bisphosphate (FBP)

-

Coupling enzymes: Phosphoglucose isomerase and glucose-6-phosphate dehydrogenase

-

NADP+

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

In a 96-well plate, add 10 µL of various concentrations of this compound to the wells.

-

Add 70 µL of a solution containing FBPase, phosphoglucose isomerase, glucose-6-phosphate dehydrogenase, and NADP+ in assay buffer to each well.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 20 µL of the FBP substrate solution.

-

Immediately measure the absorbance at 340 nm every minute for 30 minutes at 37°C using a microplate reader. The rate of NADPH formation is proportional to the FBPase activity.

-

Calculate the percentage of inhibition for each concentration of this compound relative to a DMSO control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

dot

Hepatic Glucose Production Assay in Primary Hepatocytes

This protocol is a generalized procedure based on common methods for assessing hepatic glucose production.

Objective: To evaluate the effect of this compound on gluconeogenesis in primary hepatocytes.

Materials:

-

Primary mouse hepatocytes

-

This compound

-

Glucose Production Buffer: Glucose-free DMEM supplemented with gluconeogenic substrates (e.g., 20 mM sodium lactate and 2 mM sodium pyruvate).

-

Glucose assay kit

-

96-well cell culture plates

Procedure:

-

Isolate primary hepatocytes from mice using a standard collagenase perfusion method.

-

Seed the hepatocytes in 96-well plates and allow them to attach overnight.

-

Wash the cells with PBS and then incubate them in glucose-free DMEM for 2 hours to deplete intracellular glucose.

-

Replace the medium with Glucose Production Buffer containing various concentrations of this compound or a vehicle control (DMSO).

-

Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for 4-6 hours.

-

Collect the supernatant from each well.

-

Measure the glucose concentration in the supernatant using a commercially available glucose assay kit.

-

Normalize the glucose production to the total protein content in each well.

-

Calculate the percentage of inhibition of glucose production for each concentration of this compound.

dot

In Vivo Efficacy Study in Mice

This protocol is based on the in vivo experiment described for this compound.[2]

Objective: To assess the glucose-lowering effect of this compound in a mouse model.

Materials:

-

ICR mice (male, 6-8 weeks old)

-

This compound

-

Vehicle (e.g., saline with a suitable solubilizing agent)

-

Glucometer and test strips

Procedure:

-

Acclimate the mice for at least one week before the experiment.

-

Fast the mice for 12 hours with free access to water.

-

Measure the baseline blood glucose levels from the tail vein using a glucometer.

-

Administer this compound (25 mg/kg) or vehicle via intraperitoneal (IP) injection.

-

Monitor blood glucose levels at regular intervals (e.g., 1, 2, 4, and 6 hours) post-injection.

-

Calculate the percentage of blood glucose reduction at each time point compared to the baseline and the vehicle-treated group.

Signaling Pathway

This compound exerts its effect by directly inhibiting a key enzyme in the gluconeogenesis pathway. The following diagram illustrates the central role of FBPase in this pathway and the point of intervention by this compound.

dot

Conclusion

This compound is a potent, covalent allosteric inhibitor of FBPase that effectively reduces hepatic glucose production. Its well-defined mechanism of action, targeting a novel allosteric site, and its demonstrated in vivo efficacy make it a valuable tool for researchers studying gluconeogenesis and a promising lead compound for the development of new therapeutic agents for type 2 diabetes. The experimental protocols and data presented in this guide provide a comprehensive resource for the scientific community to further investigate the potential of FBPase inhibition as a therapeutic strategy.

References

- 1. Fructose 1,6-bisphosphatase: getting the message across - PMC [pmc.ncbi.nlm.nih.gov]